molecular formula C10H15NO3 B12976415 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol

2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B12976415
M. Wt: 197.23 g/mol
InChI Key: SRGALHBGOVUQTN-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol is an organic compound that features both an amino group and a hydroxymethyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and formaldehyde.

    Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydroxymethylation: The resulting 4-aminobenzaldehyde undergoes hydroxymethylation with formaldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-Carboxyphenyl)-2-(hydroxymethyl)propane-1,3-diol.

    Reduction: 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diamine.

    Substitution: Various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a building block for biologically active compounds.

    Medicine: Potential use in drug development due to its functional groups.

    Industry: Use in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol would depend on its specific application. For instance, in drug development, it might interact with specific enzymes or receptors, altering their activity. The amino group could form hydrogen bonds or ionic interactions with biological targets, while the hydroxymethyl group could participate in further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)ethanol: Similar structure but lacks the propane backbone.

    4-Aminobenzyl alcohol: Similar functional groups but different backbone structure.

    2-(4-Hydroxyphenyl)-2-(hydroxymethyl)propane-1,3-diol: Similar backbone but with a hydroxyl group instead of an amino group.

Uniqueness

2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of both an amino group and a hydroxymethyl group on a propane backbone, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(4-aminophenyl)-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C10H15NO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7,11H2

InChI Key

SRGALHBGOVUQTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)(CO)CO)N

Origin of Product

United States

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